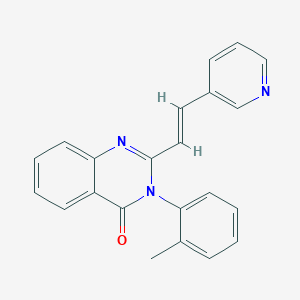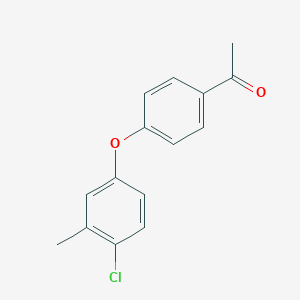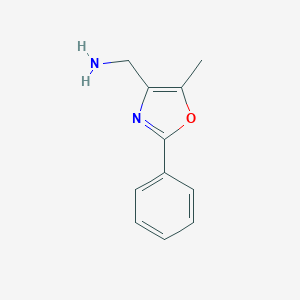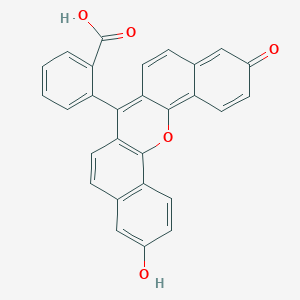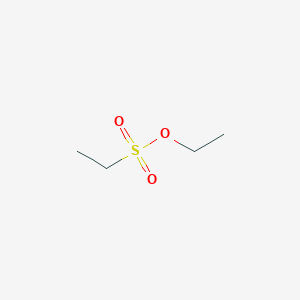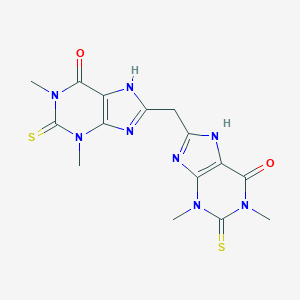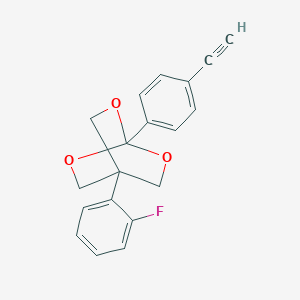
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-fluorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-fluorophenyl)-, commonly known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in brain function, and its transporters are essential for maintaining the proper balance of glutamate in the brain. TBOA has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and Alzheimer's disease.
作用机制
TBOA inhibits the activity of glutamate transporters by binding to the transporter protein and blocking the uptake of glutamate into the cell. This leads to an increase in extracellular glutamate levels, which can cause excitotoxicity. TBOA has been shown to be a non-competitive inhibitor of glutamate transporters, meaning that it does not compete with glutamate for binding to the transporter protein.
生化和生理效应
TBOA has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase extracellular glutamate levels, leading to excitotoxicity and neuronal damage. TBOA has also been shown to cause seizures in animal models, which is consistent with its potential use in treating epilepsy. Additionally, TBOA has been shown to have neuroprotective effects in some animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One of the major advantages of TBOA as a research tool is its potency and specificity for glutamate transporters. TBOA has been shown to be a highly effective inhibitor of glutamate transporters, making it a valuable tool for investigating the role of glutamate transporters in various neurological disorders. However, TBOA has some limitations as a research tool. It is highly toxic and can cause neuronal damage and death at high concentrations. Additionally, TBOA has a short half-life and is rapidly metabolized in vivo, making it difficult to use in some experimental settings.
未来方向
There are several future directions for research involving TBOA. One area of research is the development of more potent and selective inhibitors of glutamate transporters. This could lead to the development of more effective treatments for neurological disorders that involve glutamate dysregulation. Another area of research is the investigation of the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's disease. Finally, there is ongoing research into the potential use of TBOA as a therapeutic agent for epilepsy, stroke, and traumatic brain injury.
合成方法
TBOA can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of TBOA is a complex process and requires specialized knowledge and equipment. The synthesis method is not discussed in detail here, but it is important to note that the purity and quality of the synthesized TBOA are critical factors in its effectiveness as a research tool.
科学研究应用
TBOA has been widely used as a research tool in neuroscience to investigate the role of glutamate transporters in various neurological disorders. TBOA has been shown to inhibit the activity of glutamate transporters, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can cause excitotoxicity, which is a pathological process that can lead to neuronal damage and death.
属性
CAS 编号 |
131505-64-1 |
|---|---|
产品名称 |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-fluorophenyl)- |
分子式 |
C19H15FO3 |
分子量 |
310.3 g/mol |
IUPAC 名称 |
1-(4-ethynylphenyl)-4-(2-fluorophenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C19H15FO3/c1-2-14-7-9-15(10-8-14)19-21-11-18(12-22-19,13-23-19)16-5-3-4-6-17(16)20/h1,3-10H,11-13H2 |
InChI 键 |
BJBGXPREQPCNLN-UHFFFAOYSA-N |
SMILES |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC=CC=C4F |
规范 SMILES |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC=CC=C4F |
其他 CAS 编号 |
131505-64-1 |
同义词 |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-fluoropheny l)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



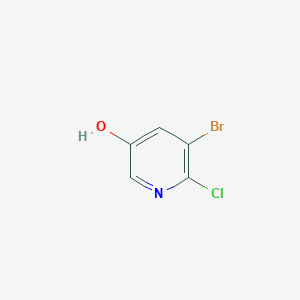
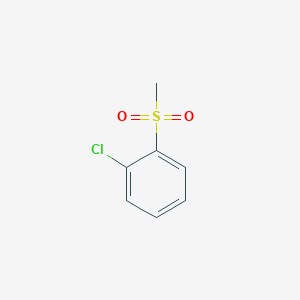
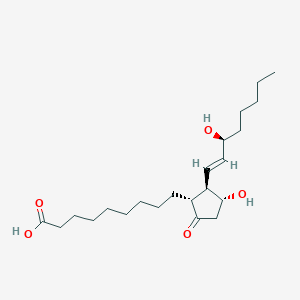
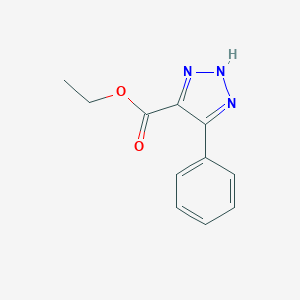
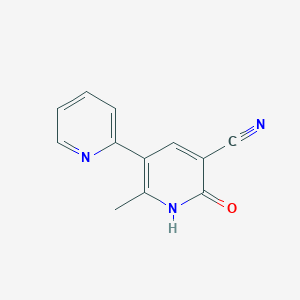
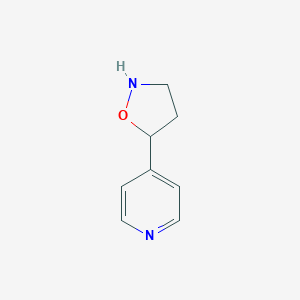
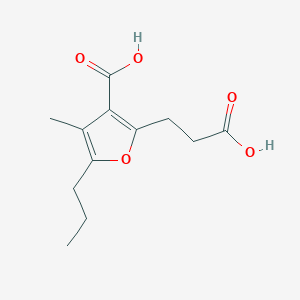
![[17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B155347.png)
